REACTION_CXSMILES
|
[NH2:1][C:2](N)=[O:3].[CH2:5]([NH:8][CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7]>C1(C)C(C)=CC=CC=1>[CH2:5]([N:8]([CH2:9][CH2:10][CH3:11])[C:2]([NH2:1])=[O:3])[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This is heated to an internal temperature of from 130° to 135° C.
|
Type
|
ADDITION
|
Details
|
is slowly introduced
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to half its volume
|
Type
|
WAIT
|
Details
|
It is then left
|
Type
|
CUSTOM
|
Details
|
the crystallized reaction product
|
Type
|
CUSTOM
|
Details
|
is separated by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(=O)N)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |